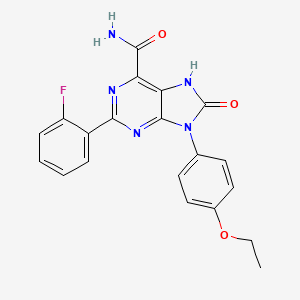

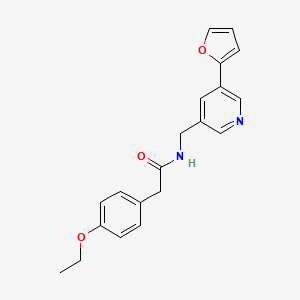

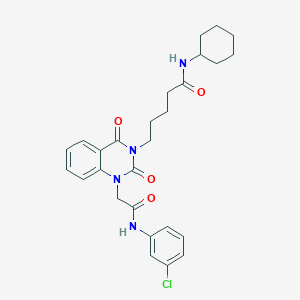

9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of purine derivatives often involves multiple steps, including alkylation, amination, and rearrangement reactions. For example, 9-(2-fluorobenzyl)-6-methylamino-9H-purine was synthesized through several pathways, including methylamination, alkylation, and Dimroth rearrangement from different precursors (Kelley & McLean, 1986). Although this synthesis does not directly pertain to 9-(4-Ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, it demonstrates the complexity and versatility of purine synthesis pathways.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity and interaction with biological macromolecules. X-ray diffraction methods are often used to determine the precise structure of these compounds, revealing the planar configuration of the purine and pyrimidine bases and their hydrogen bonding patterns, which are similar to those found in DNA and RNA (Sobell, 1966).

科学的研究の応用

Antiviral and Antibacterial Agents

Research has explored derivatives of purine compounds for their potential as antiviral and antibacterial agents. The modifications in the purine structure have led to compounds with significant activity against herpesviruses and other pathogens. For instance, compounds have been developed as selective inhibitors for the Met kinase superfamily, showing promise in antiviral applications due to their inhibitory effects (Duckworth et al., 1991; Schroeder et al., 2009).

Antitumor Applications

The structural framework of purine derivatives has been utilized to create compounds with potent antitumor activities. These studies aim to identify molecules that can inhibit the growth of tumor cells effectively. Variations in the purine core have yielded molecules with cytotoxic activities against various cancer cell lines, indicating the potential for the development of new anticancer drugs (Tsuzuki et al., 2004).

Polymer Science

In polymer science, purine derivatives have been incorporated into polymers to create materials with novel properties. These materials have applications in electronics, as they can exhibit unique electrochromic and electrofluorescent properties. Such polymers can switch colors upon applying an electrical current, making them useful in various electronic displays and devices (Sun et al., 2016).

Antimicrobial Properties

The synthesis and evaluation of purine-based compounds for their antimicrobial properties have led to the discovery of molecules with significant activity against Mycobacterium tuberculosis and other bacterial pathogens. These findings highlight the potential of purine derivatives in treating infectious diseases (Bakkestuen et al., 2005).

特性

IUPAC Name |

9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3/c1-2-29-12-9-7-11(8-10-12)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)13-5-3-4-6-14(13)21/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREZUTACAJJZAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)

![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)